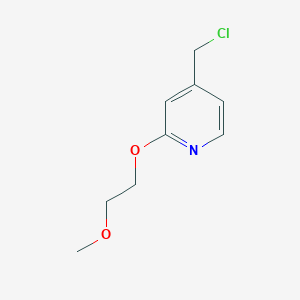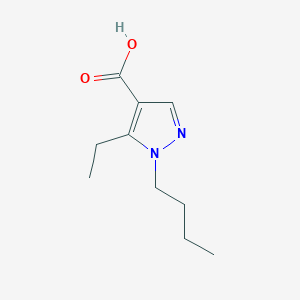
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H16N2O2 . It is a derivative of pyrazole, a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, such as “this compound”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-member aromatic ring with two nitrogen atoms (at positions 1 and 2) and three carbon atoms .Applications De Recherche Scientifique
Improved Synthesis Methods
One of the key research areas involves the development of improved synthesis methods for pyrazole derivatives. A study by Dong (2011) highlighted an enhanced synthesis process for 1H-pyrazole-4-carboxylic acid, achieving a significantly higher yield compared to previous methods. This advancement is crucial for the efficient production of pyrazole-based compounds for further applications (C. Dong, 2011).
Novel Heterocyclic Products
The condensation of pyrazole-5-amine derivatives with activated carbonyl groups has led to the synthesis of novel pyrazolo[3,4-b]pyridine products. These processes, as described by Ghaedi et al. (2015), are notable for their efficiency in generating new N-fused heterocycle products with good to excellent yields, showcasing the versatility of pyrazole derivatives in heterocyclic chemistry (Aseyeh Ghaedi et al., 2015).
Structural and Spectral Investigations
In-depth experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, such as the work by Viveka et al. (2016) on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted to understand their structural, spectral, and electronic properties. These investigations provide valuable insights into the molecular characteristics and potential applications of these compounds in various scientific and industrial fields (S. Viveka et al., 2016).
Metal Coordination Polymers
Research has also focused on the synthesis and structural diversity of metal coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands. Cheng et al. (2017) demonstrated how these ligands can assemble with Zn(II) and Cd(II) ions to form chiral and achiral coordination polymers, highlighting their potential in material science and catalysis (M. Cheng et al., 2017).
Corrosion Inhibition
The derivatives of pyrazole, including those related to 1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid, have been investigated for their corrosion inhibition properties. Herrag et al. (2007) explored the use of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid, demonstrating their effectiveness in reducing corrosion rates and suggesting potential industrial applications (L. Herrag et al., 2007).
Orientations Futures
The future directions for “1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. Given the versatility of pyrazole derivatives, they may find use in various fields such as medicinal chemistry, drug discovery, and agrochemistry .
Mécanisme D'action
Target of Action
Pyrazole compounds are known to interact with a variety of biological targets. For example, some pyrazole derivatives have been found to inhibit succinate dehydrogenase (SDH), a key enzyme in the citric acid cycle .
Mode of Action
The mode of action of pyrazole compounds can vary greatly depending on their specific structure and the target they interact with. In the case of SDH inhibition, the pyrazole compound would prevent the enzyme from catalyzing the oxidation of succinate to fumarate, disrupting energy production in the cell .
Biochemical Pathways
By inhibiting SDH, pyrazole compounds can affect the citric acid cycle, a crucial biochemical pathway for energy production. This can have downstream effects on other pathways that depend on the energy produced by this cycle .
Result of Action
The cellular effects of pyrazole compounds depend on their specific targets and mode of action. In the case of SDH inhibitors, they can disrupt energy production, which can lead to cell death .
Analyse Biochimique
Biochemical Properties
1-butyl-5-ethyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of pyrazole derivatives . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with proteins, affecting their structural conformation and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling molecules, leading to alterations in downstream signaling cascades. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression levels of specific genes . Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, it binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This compound can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating potential impacts on cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or cellular processes . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors . It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of pyrazole derivatives, thereby affecting the overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, allowing it to reach its target sites within the cell . The distribution of this compound within tissues can also be influenced by its binding to plasma proteins and other biomolecules .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function . This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .
Propriétés
IUPAC Name |
1-butyl-5-ethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-3-5-6-12-9(4-2)8(7-11-12)10(13)14/h7H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEACVCJKSAXCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)C(=O)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


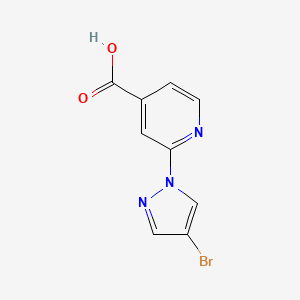
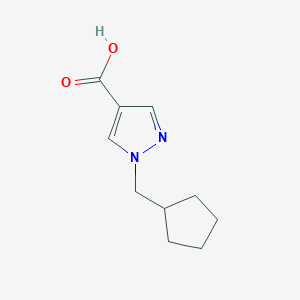

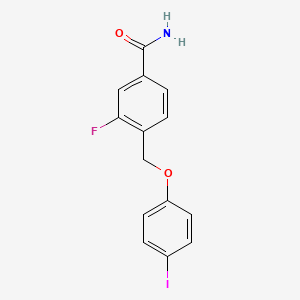
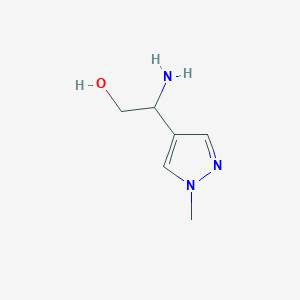

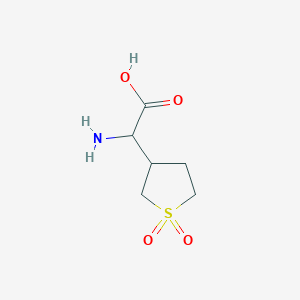
![1-[2-(2-Methoxyethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B1526486.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)

![4-[1-(Benzyloxy)ethyl]aniline](/img/structure/B1526491.png)
